3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid
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Overview
Description
3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, an ethoxy group, and a phenylsulfonyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethanol and a suitable catalyst.
Phenylsulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and sulfonyl groups can be hydrolyzed to yield corresponding acids and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Hydrolysis: Corresponding acids and alcohols from the hydrolysis of ester and sulfonyl groups.
Scientific Research Applications
3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-ethoxybenzoic acid: Lacks the phenylsulfonyl group.
4-[(Phenylsulfonyl)oxy]benzoic acid: Lacks the chloro and ethoxy groups.
3-Chloro-4-[(phenylsulfonyl)oxy]benzoic acid: Lacks the ethoxy group.
Uniqueness
3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, ethoxy, and phenylsulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyloxy)-3-chloro-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO6S/c1-2-21-13-9-10(15(17)18)8-12(16)14(13)22-23(19,20)11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTRODKIESAUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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